molecular formula C14H17NO B14547013 1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole CAS No. 62041-53-6

1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole

Cat. No.: B14547013
CAS No.: 62041-53-6
M. Wt: 215.29 g/mol
InChI Key: XRKNDZURJXVEDI-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl group at the first position, a 4-methoxyphenyl group at the second position, and a methyl group at the fifth position of the pyrrole ring.

Preparation Methods

The synthesis of 1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include heating the mixture under reflux for several hours .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the available positions on the aromatic ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

62041-53-6

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-ethyl-2-(4-methoxyphenyl)-5-methylpyrrole

InChI

InChI=1S/C14H17NO/c1-4-15-11(2)5-10-14(15)12-6-8-13(16-3)9-7-12/h5-10H,4H2,1-3H3

InChI Key

XRKNDZURJXVEDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1C2=CC=C(C=C2)OC)C

Origin of Product

United States

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